4-Bromo-2-(trifluoromethyl)benzenesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO2S/c8-4-1-2-6(15(12,13)14)5(3-4)7(9,10)11/h1-3H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFGKYBAYSEBPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)(F)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380899 | |

| Record name | 4-bromo-2-(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-62-8 | |

| Record name | 4-Bromo-2-(trifluoromethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-2-(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to 4-Bromo-2-(trifluoromethyl)benzenesulfonamide: Synthesis, Applications, and Safety

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide, a key building block in medicinal chemistry and materials science. We delve into its fundamental physicochemical properties, provide a detailed, validated synthesis protocol, explore its significant applications in drug discovery, and outline essential safety and handling procedures. This document is intended to serve as an authoritative resource for researchers and developers, consolidating critical data and methodologies to facilitate its effective and safe utilization in advanced scientific research.

Compound Profile and Physicochemical Properties

This compound is an organohalogen compound featuring a benzenesulfonamide scaffold substituted with both a bromine atom and a trifluoromethyl (CF3) group. This unique combination of functional groups imparts specific properties that are highly valuable in the synthesis of complex molecules. The strong electron-withdrawing nature of the trifluoromethyl group, combined with the synthetic versatility of the bromo- and sulfonamide moieties, makes it a strategic intermediate in the development of new therapeutic agents and functional materials.[1][2]

The compound's identity is unequivocally established by its Chemical Abstracts Service (CAS) registration number: 351003-46-8 .[3]

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| CAS Number | 351003-46-8 | [3][4] |

| Molecular Formula | C₇H₅BrF₃NO₂S | [5] |

| Molecular Weight | 304.09 g/mol | [6] |

| IUPAC Name | This compound | [6] |

| Melting Point | 157-158 °C | [6] |

| Appearance | White to off-white solid/powder | [7] |

| Purity | Typically ≥97% | [6] |

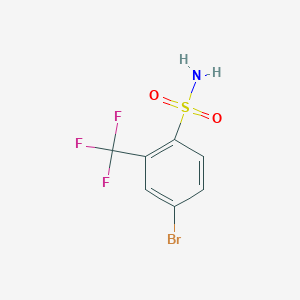

Below is a conceptual representation of the compound's structure.

Caption: Chemical structure of this compound.

Synthesis and Purification Protocol

The synthesis of benzenesulfonamide derivatives is a cornerstone of medicinal chemistry. While multiple specific synthetic routes may exist in proprietary literature, a common and logical approach involves the sulfonation of a substituted benzene ring followed by amination.

The following is a generalized, yet illustrative, protocol for the synthesis of the title compound, based on established chemical principles. The key starting material would be 1-bromo-3-(trifluoromethyl)benzene.

Experimental Workflow:

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Sulfonation:

-

Rationale: This step introduces the sulfonyl chloride group onto the aromatic ring, which is the precursor to the sulfonamide. Chlorosulfonic acid is a powerful and common reagent for this transformation.

-

Procedure: To a cooled (0 °C) reaction vessel containing chlorosulfonic acid, slowly add 1-bromo-3-(trifluoromethyl)benzene portion-wise, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Isolation of Intermediate:

-

Rationale: The reaction mixture is quenched with ice to hydrolyze excess chlorosulfonic acid and precipitate the sulfonyl chloride product.

-

Procedure: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The resulting solid precipitate, 4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride, is collected by vacuum filtration and washed with cold water. The intermediate is typically dried under vacuum and can be used in the next step without further purification.

-

-

Amination:

-

Rationale: The sulfonyl chloride is reacted with an ammonia source to form the final sulfonamide. Ammonium hydroxide is a readily available and effective nucleophile for this conversion.

-

Procedure: Dissolve the crude 4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride in a suitable solvent like dioxane. Cool the solution in an ice bath and add concentrated ammonium hydroxide dropwise. Stir the mixture for 2-4 hours at room temperature.

-

-

Purification:

-

Rationale: Recrystallization is a standard and effective method for purifying solid organic compounds, removing unreacted starting materials and by-products.

-

Procedure: After the reaction is complete, concentrate the mixture under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

-

Validation: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC), and its identity confirmed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis. The melting point should be sharp and consistent with the literature value (157-158 °C).[6]

-

Applications in Drug Discovery and Medicinal Chemistry

The benzenesulfonamide scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[8] The specific substitutions on this compound make it a particularly valuable building block.

-

Role of the Trifluoromethyl Group: The -CF3 group is a powerful modulator of a molecule's properties. It is highly electron-withdrawing and lipophilic, which can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target.[2][9] By replacing a hydrogen atom or a methyl group with a -CF3 group, medicinal chemists can block sites of metabolic oxidation, thereby increasing the compound's half-life in the body.[9]

-

The Sulfonamide Moiety: The sulfonamide group (-SO₂NH₂) is a key pharmacophore that can act as a hydrogen bond donor and acceptor.[2] This allows it to form strong, specific interactions with amino acid residues in the active sites of enzymes and receptors, a crucial factor for potency and selectivity.[2][7] Benzenesulfonamides are well-known inhibitors of enzymes like carbonic anhydrases.[8]

-

Synthetic Handle (Bromo Group): The bromine atom serves as a versatile synthetic handle. It can be readily transformed into other functional groups through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of complex molecular architectures and the exploration of a compound's structure-activity relationship (SAR).

This compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammation, pain, and infectious diseases.[7][10][11] For instance, derivatives of benzenesulfonamides have been investigated as potent inhibitors of the HIV-1 capsid protein, showcasing their potential in antiviral drug development.[12]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.

Hazard Identification:

Table 2: Recommended Safety and Handling Procedures

| Aspect | Guideline |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat.[15] |

| Handling | Use only in a well-ventilated area or under a chemical fume hood.[15] Avoid breathing dust, mist, or vapors. Wash hands thoroughly after handling.[15] Keep away from heat, sparks, and open flames.[15] |

| First Aid (Eyes) | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[15] |

| First Aid (Skin) | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[15] |

| First Aid (Ingestion) | Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[15] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[15] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15] |

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[3][16]

Conclusion

This compound (CAS 351003-46-8) is a strategically important chemical intermediate. Its unique structural features—a metabolically robust trifluoromethyl group, a versatile bromo-handle for further derivatization, and a biologically active sulfonamide core—make it an invaluable tool for scientists in drug discovery and materials science. Understanding its properties, synthesis, and safe handling is paramount to leveraging its full potential in developing the next generation of innovative molecules.

References

- Safety Data Sheet. INDOFINE Chemical Company, Inc.. [Link]

- Thermophysical Properties of 2-Bromo-4-(trifluoromethyl)benzenesulfonamide. Chemcasts. [Link]

- 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride, 97% 1 g. Fisher Scientific. [Link]

- 4-Fluoro-3-(trifluoromethyl)benzenesulfonamide. MySkinRecipes. [Link]

- 2-Bromo-4-(trifluoromethyl)

- Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. National Institutes of Health (NIH). [Link]

- 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide.

- Synthetic method of 4-bromo-2-fluorobiphenyl.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. cn.canbipharm.com [cn.canbipharm.com]

- 4. 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 5. chem-casts.com [chem-casts.com]

- 6. This compound | 351003-62-8 [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. 4-Fluoro-3-(trifluoromethyl)benzenesulfonamide [myskinrecipes.com]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. AB152135 | CAS 351003-46-8 – abcr Gute Chemie [abcr.com]

- 14. 4-Bromo-2-(trifluoromethyl)benzenol 50824-04-9 [sigmaaldrich.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. indofinechemical.com [indofinechemical.com]

A Comprehensive Technical Guide to 4-Bromo-2-(trifluoromethyl)benzenesulfonamide: Properties, Synthesis, and Applications

This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals working with 4-Bromo-2-(trifluoromethyl)benzenesulfonamide. This compound is a valuable building block in modern synthetic chemistry, distinguished by its unique trifluoromethyl and sulfonamide moieties. The strategic placement of a bromine atom further enhances its utility as a versatile intermediate for introducing complex molecular architectures through cross-coupling reactions. This guide provides a holistic overview, from fundamental physicochemical properties to practical, field-tested protocols for its synthesis, analysis, and strategic application in research.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic compound with the chemical formula C₇H₅BrF₃NO₂S.[1][2] Its molecular structure is foundational to its chemical behavior and utility in research. The electron-withdrawing nature of both the trifluoromethyl group and the benzenesulfonamide moiety significantly influences the reactivity of the aromatic ring. The trifluoromethyl group, in particular, is a key feature in modern drug design, known for enhancing properties such as metabolic stability, lipophilicity, and binding affinity.[3][4]

The sulfonamide functional group is a critical pharmacophore in a multitude of approved drugs.[3] Its ability to act as a hydrogen bond donor and acceptor, coupled with its geometry, allows for potent and selective interactions with biological targets, most notably as a zinc-binding group in metalloenzymes like carbonic anhydrases.[3][5]

Table 1: Physicochemical and Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 304.09 g/mol | [1] |

| CAS Number | 351003-62-8 | [1] |

| Molecular Formula | C₇H₅BrF₃NO₂S | [1][2] |

| Melting Point | 157-158 °C | [1] |

| IUPAC Name | This compound | [1] |

| Monoisotopic Mass | 302.91766 Da | [2][6] |

| SMILES | C1=CC(=C(C=C1Br)C(F)(F)F)S(=O)(=O)N | [2] |

| InChIKey | AHFGKYBAYSEBPR-UHFFFAOYSA-N |[1][2] |

Plausible Synthetic Route and Purification

While numerous specific synthetic procedures exist for analogous compounds, a robust and logical pathway for the synthesis of this compound can be devised from commercially available starting materials. The following workflow is based on well-established, fundamental organic transformations, ensuring high reproducibility.

Proposed Synthetic Workflow

The causality behind this proposed four-step synthesis is rooted in controlling the regioselectivity of the aromatic substitutions.

-

Step 1: Nitration of (Trifluoromethyl)benzene. The synthesis begins with the nitration of (trifluoromethyl)benzene. The trifluoromethyl group is a meta-director; however, forcing conditions can yield a mixture of isomers. The desired 2-nitro-1-(trifluoromethyl)benzene is separated from this mixture.

-

Step 2: Reduction of the Nitro Group. The nitro group is selectively reduced to an amine using a standard reducing agent like tin(II) chloride or catalytic hydrogenation. This step yields 2-(trifluoromethyl)aniline, a key precursor. The choice of a mild reducing agent is critical to avoid affecting the trifluoromethyl group.

-

Step 3: Regioselective Bromination. The aniline is then subjected to electrophilic bromination. The amino group is a powerful ortho-, para-director. To ensure regioselectivity at the para-position and prevent over-bromination, the highly activating amino group is often first protected as an acetanilide. Following bromination, the protecting group is removed to yield 4-bromo-2-(trifluoromethyl)aniline.

-

Step 4: Diazotization and Sulfonylation. The resulting aniline undergoes a Sandmeyer-type reaction. It is first converted to a diazonium salt using sodium nitrite and a strong acid. This intermediate is then reacted with sulfur dioxide in the presence of a copper catalyst to form the corresponding sulfonyl chloride.

-

Step 5: Amination. The final step involves the amination of the highly reactive 4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride with aqueous ammonia to yield the target sulfonamide. The reaction is typically straightforward and high-yielding.

Purification Protocol: Flash Column Chromatography

This protocol is a self-validating system for achieving high purity, essential for subsequent applications in sensitive biological assays.

-

Objective: To remove unreacted starting materials, reagents, and reaction byproducts from the crude product.

-

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Solvents: Hexane (HPLC grade), Ethyl Acetate (HPLC grade)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

-

Step-by-Step Methodology:

-

TLC Analysis: First, determine the optimal mobile phase composition by running TLC plates. Test various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1). The ideal system will show good separation between the product spot and any impurities, with the product having an Rf value between 0.2 and 0.4. This initial step is crucial for predicting the success of the column separation.

-

Column Packing: Prepare a glass chromatography column by packing it with a slurry of silica gel in hexane. Ensure the packing is uniform and free of air bubbles to prevent channeling, which would compromise separation efficiency.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase itself) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column. This dry-loading technique ensures a concentrated starting band and leads to sharper elution peaks.

-

Elution: Begin eluting the column with the predetermined hexane/ethyl acetate mobile phase. Collect fractions in an organized manner.

-

Fraction Analysis: Monitor the composition of the collected fractions using TLC. Combine the fractions that contain the pure product.

-

Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

-

Final Validation: Confirm the purity of the final product using the analytical techniques described in the following section.

-

Analytical Characterization and Quality Control

Rigorous analytical validation is paramount to ensure the identity and purity of the synthesized compound. The following methods provide a comprehensive characterization profile.

Chromatographic Analysis: HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase method is highly effective for this molecule.

Experimental Protocol:

-

Instrumentation: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.[7]

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7][8] The C18 stationary phase is chosen for its excellent retention and separation of moderately nonpolar aromatic compounds.

-

Mobile Phase:

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Solvent B: Acetonitrile with 0.1% TFA

-

Rationale: Acetonitrile is a common organic modifier with good UV transparency.[9] TFA is used to sharpen peaks by minimizing ionic interactions with residual silanols on the silica support.

-

-

Elution Program: A gradient elution is necessary to ensure that both polar and nonpolar impurities are eluted efficiently. A typical gradient might be: 10% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm. Aromatic compounds like this benzenesulfonamide exhibit strong absorbance at this wavelength.

-

Quantification: Purity is determined by calculating the area percentage of the main product peak relative to the total area of all observed peaks.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The predicted mass-to-charge ratios for various adducts provide a reference for experimental data interpretation.[2]

Table 2: Predicted Mass Spectrometry Data

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₇H₆BrF₃NO₂S]⁺ | 303.92494 |

| [M+Na]⁺ | [C₇H₅BrF₃NNaO₂S]⁺ | 325.90688 |

| [M-H]⁻ | [C₇H₄BrF₃NO₂S]⁻ | 301.91038 |

| [M+NH₄]⁺ | [C₇H₉BrF₃N₂O₂S]⁺ | 320.95148 |

Data sourced from PubChemLite.[2]

Spectroscopic Profile

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three signals in the aromatic region (typically 7.5-8.5 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (splitting) will be complex due to their ortho, meta, and para relationships. A broad singlet corresponding to the two protons of the sulfonamide (-SO₂NH₂) group will also be present, which is typically exchangeable with D₂O.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This technique is highly specific for fluorine-containing compounds. A sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group.[10] Its chemical shift provides confirmation of the electronic environment.

-

FTIR (Fourier-Transform Infrared Spectroscopy): FTIR is used to identify the key functional groups. Expected characteristic absorption bands include:

-

3400-3200 cm⁻¹: N-H stretching vibrations of the sulfonamide group.

-

1350-1300 cm⁻¹ and 1180-1160 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfonamide.

-

1300-1100 cm⁻¹: Strong C-F stretching vibrations.

-

Strategic Applications in Research and Development

The value of this compound lies in the synergistic contribution of its functional groups, making it a privileged scaffold in drug discovery.

-

Pharmaceutical Development: Benzenesulfonamide derivatives are widely explored as kinase inhibitors, antibacterial agents, and anti-inflammatory drugs.[5][11] The trifluoromethyl group often enhances the potency and pharmacokinetic profile of these candidates.[4] This specific molecule serves as an ideal starting point for building libraries of novel compounds. The bromine atom is a synthetic handle, allowing for the introduction of diverse substituents via palladium-catalyzed cross-coupling reactions, enabling rapid exploration of the structure-activity relationship (SAR).

-

Agrochemical Research: Similar to pharmaceuticals, the structural motifs in this compound are beneficial in agrochemicals. The trifluoromethyl group can increase the efficacy and stability of herbicides and fungicides.[11]

-

Material Science: The high thermal stability and chemical resistance imparted by the fluorinated group make this class of compounds interesting for the development of advanced polymers and functional materials.[11]

Conclusion

This compound is more than just a chemical; it is a strategic tool for innovation in the molecular sciences. Its well-defined physicochemical properties, led by a molecular weight of 304.09 g/mol , combined with a robust profile for synthesis and purification, make it an accessible and reliable intermediate. The analytical protocols detailed herein provide a framework for ensuring the quality and integrity required for high-stakes research. For scientists and researchers, understanding the core attributes of this molecule is the first step toward leveraging its full potential in the creation of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

- This compound (C7H5BrF3NO2S). PubChemLite. [Link]

- 4-(Trifluoromethyl)benzenesulfonamide | C7H6F3NO2S | CID 70018. PubChem. [Link]

- 2-bromo-4-(trifluoromethyl)benzenesulfonamide (C7H5BrF3NO2S). PubChemLite. [Link]

- (PDF) 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.

- Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

Sources

- 1. This compound | 351003-62-8 [sigmaaldrich.com]

- 2. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 3. benchchem.com [benchchem.com]

- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 5. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - 2-bromo-4-(trifluoromethyl)benzenesulfonamide (C7H5BrF3NO2S) [pubchemlite.lcsb.uni.lu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. chemimpex.com [chemimpex.com]

4-Bromo-2-(trifluoromethyl)benzenesulfonamide structure

An In-depth Technical Guide to 4-Bromo-2-(trifluoromethyl)benzenesulfonamide

Abstract

This compound is a halogenated aromatic sulfonamide that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique trifunctionalized structure, featuring a sulfonamide moiety, a trifluoromethyl group, and a bromine atom, provides a versatile scaffold for developing novel therapeutic agents. The trifluoromethyl group is critical for modulating physicochemical properties such as lipophilicity and metabolic stability, while the sulfonamide group is a well-established pharmacophore known to interact with various biological targets, notably as a zinc-binding group in metalloenzymes. The bromine atom offers a reactive handle for further synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) through cross-coupling reactions. This guide provides a comprehensive overview of its structure, physicochemical properties, a plausible synthetic route, its applications in drug design, and essential safety protocols.

Introduction: A Trifecta of Functionality for Modern Drug Discovery

In the landscape of pharmaceutical research, the design of small molecule inhibitors often relies on "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. Benzenesulfonamides represent one such class, renowned for their diverse pharmacological activities.[1] this compound emerges as a particularly strategic starting material due to the convergence of three key functional groups on a single benzene ring.

-

The Sulfonamide Moiety (-SO₂NH₂): This functional group is a cornerstone of medicinal chemistry.[2] It is a versatile hydrogen bond donor and acceptor, enabling strong and specific interactions with protein active sites.[2] Crucially, it is a classic zinc-binding group, making it integral to the design of inhibitors for metalloenzymes such as carbonic anhydrases.[1]

-

The Trifluoromethyl Group (-CF₃): The inclusion of fluorine in drug candidates is a powerful strategy for optimizing molecular properties.[3] The -CF₃ group, in particular, is a strong electron-withdrawing group that can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[2][3] It also increases lipophilicity, which can improve a compound's ability to cross biological membranes.[2][3]

-

The Bromo Substituent (-Br): The bromine atom is not merely a placeholder; it is a versatile synthetic handle. It serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of diverse molecular fragments.[4] This capability is invaluable during the lead optimization phase of drug discovery for systematically probing the structure-activity relationship (SAR).[4]

The strategic placement of these groups—the sulfonamide and the bulky trifluoromethyl group ortho to each other, with the bromine atom para to the sulfonamide—creates a unique chemical entity with significant potential for the synthesis of targeted therapies.

Physicochemical Properties and Structural Elucidation

The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and characterization.

| Property | Value | Reference(s) |

| CAS Number | 351003-62-8 | |

| Molecular Formula | C₇H₅BrF₃NO₂S | [5] |

| Molecular Weight | 304.09 g/mol | |

| Melting Point | 157-158 °C | |

| Appearance | White to off-white solid/powder | |

| Purity | Typically ≥97% | |

| InChI | 1S/C7H5BrF3NO2S/c8-4-1-2-6(15(12,13)14)5(3-4)7(9,10,11)/h1-3H,(H2,12,13,14) | [5] |

| InChIKey | AHFGKYBAYSEBPR-UHFFFAOYSA-N | [5] |

| SMILES | C1=CC(=C(C=C1Br)C(F)(F)F)S(=O)(=O)N | [5] |

Synthesis and Manufacturing Pathway

While specific, scaled-up manufacturing protocols are proprietary, a plausible and logical synthetic route can be devised based on established organofluorine and sulfonyl chemistry principles. A common strategy involves the introduction of the key functional groups onto a commercially available starting material. One such hypothetical pathway begins with 1-bromo-3-(trifluoromethyl)benzene.

Hypothetical Synthetic Protocol

-

Chlorosulfonation: 1-bromo-3-(trifluoromethyl)benzene is reacted with chlorosulfonic acid (HSO₃Cl), typically in excess and often without a solvent, at a controlled temperature. This electrophilic substitution reaction introduces the sulfonyl chloride (-SO₂Cl) group onto the aromatic ring, directed primarily to the position para to the bromine atom due to steric and electronic effects.

-

Work-up and Isolation: The reaction mixture is carefully quenched by pouring it onto crushed ice. The resulting precipitate, 4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride, is then filtered, washed with cold water to remove excess acid, and dried.

-

Amination: The crude sulfonyl chloride intermediate is dissolved in a suitable solvent (e.g., tetrahydrofuran, acetone). The solution is then treated with an excess of aqueous ammonia (NH₄OH) or bubbled with ammonia gas at a low temperature (e.g., 0-10 °C). The nucleophilic substitution of the chloride by the amino group yields the final product, this compound.

-

Purification: The final compound is isolated by filtration or extraction following solvent removal. It can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.

Synthetic Workflow Diagram

Caption: Hypothetical synthesis of this compound.

Applications and Mechanism of Action in Drug Design

The utility of this compound stems directly from its structural components, which are strategically employed by medicinal chemists to enhance drug-like properties.

The Role of the Trifluoromethyl Group

The -CF₃ group is a bioisostere of a methyl group but has vastly different electronic properties. Its inclusion can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[3] This can increase the half-life and bioavailability of a drug candidate.

-

Increased Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the electronics of the entire molecule, potentially leading to more favorable interactions within a protein's binding pocket.[2]

-

Modulated Lipophilicity: The -CF₃ group significantly increases lipophilicity (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes.[3]

The Pharmacological Significance of the Sulfonamide Group

Benzenesulfonamides are known to target a wide array of proteins.[1] The primary mechanism involves the sulfonamide nitrogen and oxygens acting as hydrogen bond acceptors/donors. In the case of zinc metalloenzymes, such as carbonic anhydrase (implicated in glaucoma, edema, and some cancers), the deprotonated sulfonamide nitrogen coordinates directly with the Zn²⁺ ion in the enzyme's active site, leading to potent inhibition.[1]

Leveraging the Bromo-Substituent for SAR

The bromine atom is a key tool for lead optimization. Using reactions like the Suzuki coupling, a medicinal chemist can replace the bromine with a wide variety of aryl or heteroaryl groups. This allows for the rapid synthesis of an entire library of analogs, which can be screened to identify compounds with improved potency, selectivity, or pharmacokinetic profiles.[4]

Logical Framework for Drug Design

Caption: The role of each functional group in drug design and optimization.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. The following information is synthesized from safety data sheets (SDS) for this compound and its close isomers.

-

Hazard Classification: This compound is generally classified as an irritant. Related isomers are classified with specific GHS hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6][7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to government standards such as NIOSH (US) or EN 166 (EU).[6][7]

-

Skin Protection: Wear impervious protective gloves and clothing to prevent skin contact.[6]

-

Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved particulate respirator.

-

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[6][8]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water.[6][7]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6][7]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[8]

-

-

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[6]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.

-

Conclusion

This compound is more than a simple chemical reagent; it is a highly functionalized platform for innovation in drug discovery. The convergence of a proven pharmacophore (sulfonamide), a critical pharmacokinetic modulator (trifluoromethyl group), and a versatile synthetic handle (bromine atom) makes it an asset for developing novel therapeutics. Its strategic application enables researchers to fine-tune molecular properties, explore structure-activity relationships efficiently, and ultimately design drug candidates with enhanced potency, selectivity, and metabolic profiles. Proper understanding of its chemistry, applications, and safety is paramount for leveraging its full potential in the research and development pipeline.

References

- PubChemLite. (n.d.). This compound (C7H5BrF3NO2S).

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of 4-Bromo-3-(trifluoromethyl)benzoic Acid in Pharmaceutical R&D.

- Google Patents. (n.d.). CN103819369A - Method for synthesizing benzene sulfonamide compounds.

- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

- National Center for Biotechnology Information. (n.d.). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.

- National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. PubChemLite - this compound (C7H5BrF3NO2S) [pubchemlite.lcsb.uni.lu]

- 6. aaronchem.com [aaronchem.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. chemicalbook.com [chemicalbook.com]

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide

This compound is a highly functionalized aromatic compound that has garnered significant interest among researchers in drug discovery and chemical synthesis. Its strategic importance lies in the unique combination of three key structural motifs: a sulfonamide group, a bromine atom, and a trifluoromethyl (CF3) group. The sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to form strong hydrogen bonds with biological targets.[1][2] The trifluoromethyl group is a powerful modulator of physicochemical properties, often employed to enhance metabolic stability, increase lipophilicity, and improve a molecule's binding affinity to its target protein.[3] Concurrently, the bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions for the exploration of structure-activity relationships (SAR).[4] This guide provides a detailed examination of the core physical properties, structural characteristics, and strategic utility of this compound for researchers, scientists, and drug development professionals.

Compound Identification and Core Properties

A precise understanding of a compound's fundamental properties is the bedrock of any research endeavor. These identifiers and physical constants are critical for experimental design, reaction setup, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 351003-62-8 | [5] |

| Molecular Formula | C₇H₅BrF₃NO₂S | [5][6] |

| Molecular Weight | 304.08 g/mol | Calculated |

| Monoisotopic Mass | 302.91766 Da | [6] |

| Melting Point | 157-158 °C | [5] |

| Appearance | White to off-white solid (Typical) | General chemical knowledge |

| Predicted XlogP | 2.1 | [6] |

Structural Identifiers:

-

SMILES: C1=CC(=C(C=C1Br)C(F)(F)F)S(=O)(=O)N[6]

-

InChI: InChI=1S/C7H5BrF3NO2S/c8-4-1-2-6(15(12,13)14)5(3-4)7(9,10,11)/h1-3H,(H2,12,13,14)[5][6]

The Strategic Role of Key Functional Groups

The utility of this compound in drug discovery is not accidental; it is a direct result of the deliberate combination of its functional groups. Each component imparts specific, advantageous properties that medicinal chemists leverage to design more effective and safer therapeutics.

The trifluoromethyl group is particularly noteworthy. Its strong electron-withdrawing nature and high metabolic stability make it a favored substituent for blocking metabolic hotspots on a drug candidate.[3] Furthermore, the introduction of a -CF3 group often increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes—a critical factor for bioavailability and targeting intracellular proteins.[2][3] The bromine atom's value lies in its synthetic flexibility. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), providing a reliable and efficient route to generate diverse libraries of analogs for SAR studies.[4]

Expected Analytical and Spectroscopic Profile

While specific spectra for this compound are not publicly available in the search results, an experienced chemist can predict the key features based on its structure. These predictions are essential for confirming the identity and purity of the material after synthesis or purchase.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). Due to the substitution pattern, the three aromatic protons will appear as a complex multiplet or as distinct doublets and doublets of doublets. The two protons of the sulfonamide (-SO₂NH₂) will likely appear as a broad singlet, the chemical shift of which can be highly dependent on concentration and the solvent used (e.g., DMSO-d₆).

-

¹³C NMR: The carbon spectrum will show seven distinct signals. The carbon atom attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbon attached to the bromine will also have a characteristic chemical shift.

-

¹⁹F NMR: This spectrum will be the simplest, showing a sharp singlet for the three equivalent fluorine atoms of the -CF3 group. Its chemical shift relative to a standard like CFCl₃ is a key identifier.

3.2 Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would reveal a characteristic isotopic pattern for the molecular ion [M-H]⁻ or [M+H]⁺. Due to the presence of one bromine atom, there will be two major peaks of nearly equal intensity (approximately 1:1 ratio) separated by two mass units, corresponding to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br). This isotopic signature is a definitive confirmation of the presence of bromine.

Synthesis and Chemical Reactivity

The primary value of this compound in a research setting is its potential for further chemical modification. The bromine atom is the key site of reactivity, allowing for the construction of more complex molecules.

4.1 Synthetic Pathway Overview

A common route to benzenesulfonamides involves the reaction of the corresponding benzenesulfonyl chloride with ammonia or an amine. Therefore, the immediate precursor to the title compound is likely 4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride.

4.2 Reactivity and Use in SAR Studies

The presence of the C-Br bond allows this molecule to serve as a versatile intermediate. Researchers can use it in various palladium-catalyzed cross-coupling reactions to replace the bromine with different functional groups (e.g., aryl, alkyl, vinyl, alkynyl groups). This process is fundamental to lead optimization in drug discovery, where small, systematic changes are made to a core scaffold to improve potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are mandatory when handling this compound. While a specific safety data sheet (SDS) for this exact compound should always be consulted, general precautions for related aromatic sulfonamides and halogenated compounds apply.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][8]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[8] After handling, wash hands thoroughly.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Hazards: This compound should be treated as an irritant. Based on related structures, it may cause skin and serious eye irritation.[9][10] The toxicological properties have not been thoroughly investigated, and it should be handled with care.[7]

References

- This compound (C7H5BrF3NO2S). PubChemLite. [Link]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- The Strategic Advantage of 4-Bromo-3-(Trifluoromethyl)benzoic Acid in Pharmaceutical R&D. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

- MSDS of 4-Bromo-2-(trifluoromethyl)benzenesulfonylchloride. Capot Chemical. [Link]

- 939989-87-4 - Safety D

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 351003-62-8 [sigmaaldrich.com]

- 6. PubChemLite - this compound (C7H5BrF3NO2S) [pubchemlite.lcsb.uni.lu]

- 7. capotchem.cn [capotchem.cn]

- 8. aaronchem.com [aaronchem.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 4-Bromo-2-(trifluoromethyl)benzenesulfonamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide, a key building block in medicinal chemistry and materials science. We will delve into its chemical and physical properties, explore its synthesis, and discuss its applications, particularly in the context of drug discovery. This document is intended to be a valuable resource for researchers and developers working with fluorinated organic compounds.

Core Molecular Attributes of this compound

This compound is a substituted aromatic sulfonamide. The presence of a bromine atom, a trifluoromethyl group, and a sulfonamide functional group on the benzene ring imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 351003-62-8 | [1] |

| Molecular Formula | C₇H₅BrF₃NO₂S | [1] |

| Molecular Weight | 304.09 g/mol | [1] |

| Melting Point | 157-158 °C | [1] |

| Appearance | Solid | |

| SMILES | C1=CC(=C(C=C1Br)C(F)(F)F)S(=O)(=O)N | [2] |

| InChIKey | AHFGKYBAYSEBPR-UHFFFAOYSA-N | [1] |

Synthesis and Reactivity

The synthesis of this compound can be approached through a multi-step sequence, typically starting from a readily available substituted aniline. A logical and commonly employed synthetic pathway is outlined below. The causality behind the chosen steps lies in the directing effects of the substituents and the reliable transformations of key functional groups.

Proposed Synthetic Pathway

A plausible and efficient synthesis commences with the bromination of 2-(trifluoromethyl)aniline, followed by diazotization and subsequent sulfonation to yield the corresponding sulfonyl chloride. The final step involves amination of the sulfonyl chloride to afford the desired sulfonamide.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a generalized procedure based on established organic chemistry transformations.[3][4] It is crucial for researchers to adapt and optimize these conditions based on their specific laboratory setup and safety protocols.

Step 1: Synthesis of 4-Bromo-2-(trifluoromethyl)aniline

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(trifluoromethyl)aniline in a suitable solvent such as dichloromethane or acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine or N-bromosuccinimide (NBS) in the same solvent to the cooled aniline solution. The para-position to the amino group is activated, leading to regioselective bromination.

-

Work-up: After the reaction is complete (monitored by TLC), quench the reaction with a solution of sodium thiosulfate. Neutralize the mixture with a base such as sodium bicarbonate.

-

Purification: Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Step 2: Synthesis of 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride

-

Diazotization: Dissolve the synthesized 4-Bromo-2-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.[5]

-

Sulfonation (Sandmeyer-type reaction): In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(II) chloride.[4] Slowly add the cold diazonium salt solution to this mixture. Nitrogen gas will be evolved.

-

Work-up and Purification: After the addition is complete, pour the reaction mixture into ice water. The sulfonyl chloride will precipitate as a solid. Filter the solid, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Step 3: Synthesis of this compound

-

Amination: Dissolve the 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride in a suitable solvent like tetrahydrofuran (THF) or acetone.[6] Cool the solution in an ice bath.

-

Ammonia Addition: Slowly add an excess of concentrated ammonium hydroxide or bubble ammonia gas through the solution.

-

Work-up and Purification: Stir the reaction mixture for several hours. Remove the solvent under reduced pressure. Add water to the residue to precipitate the sulfonamide. Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) will yield the pure this compound.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, the expected spectral data can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine, trifluoromethyl, and sulfonamide groups. The sulfonamide protons (NH₂) may appear as a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the nature and position of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:

-

N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary sulfonamide.

-

S=O stretching: Two strong absorption bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric) for the sulfonyl group.

-

C-F stretching: Strong absorptions in the 1300-1100 cm⁻¹ region.

-

Aromatic C-H and C=C stretching: Bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of SO₂NH₂, SO₂, and other fragments from the aromatic ring.

Applications in Drug Discovery and Development

Substituted benzenesulfonamides are a well-established class of compounds with a wide range of biological activities. The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

The Role of the Trifluoromethyl Group

The trifluoromethyl group is a powerful modulator of physicochemical properties in drug design. Its strong electron-withdrawing nature can influence the pKa of nearby functional groups, and its lipophilicity can improve membrane permeability. Furthermore, the C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile of a drug candidate.

Potential as a Scaffold

This compound serves as a versatile scaffold for the synthesis of more complex molecules. The sulfonamide group can be further functionalized, and the bromine atom provides a handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Caption: Application pathways for this compound.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. A comprehensive safety data sheet (SDS) should be consulted before use. In general, it is advisable to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for applications in drug discovery and materials science. Its unique combination of functional groups provides multiple avenues for further chemical modification. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers looking to leverage this compound in their work. This guide has provided a foundational overview to support such endeavors.

References

- PubChem. 2-bromo-4-(trifluoromethyl)benzenesulfonamide. [Link]

- Chemcasts. Thermophysical Properties of 2-Bromo-4-(trifluoromethyl)benzenesulfonamide. [Link]

- PubChemLite. This compound. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)

- Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. [Link]

- PrepChem.com. Synthesis of 4-bromo-2-fluoro-biphenyl. [Link]

- Royal Society of Chemistry.

- ResearchGate. 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide | Request PDF. [Link]

- Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-(trifluoromethyl)benzenesulfonamide is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex therapeutic agents. Its utility stems from the unique combination of a reactive sulfonyl group, a bromine atom that allows for further functionalization through cross-coupling reactions, and a trifluoromethyl group which can enhance metabolic stability and binding affinity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the primary synthetic pathway to this versatile intermediate, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.

Strategic Synthesis Pathway

The most common and industrially scalable synthesis of this compound is a two-step process commencing from the readily available 1-bromo-3-(trifluoromethyl)benzene. The synthetic strategy hinges on two cornerstone reactions of aromatic chemistry: electrophilic aromatic substitution to install the sulfonyl group, followed by a nucleophilic substitution to form the sulfonamide.

Overall Synthetic Scheme:

Figure 1: Two-step synthesis of this compound.

Part 1: Electrophilic Chlorosulfonylation of 1-Bromo-3-(trifluoromethyl)benzene

The initial step is the chlorosulfonylation of 1-bromo-3-(trifluoromethyl)benzene. This is an electrophilic aromatic substitution reaction where the chlorosulfonyl group (-SO2Cl) is introduced onto the aromatic ring.

Mechanistic Insights and Regioselectivity

The directing effects of the substituents on the benzene ring are crucial for the outcome of this reaction. The trifluoromethyl group (-CF3) is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. Conversely, the bromine atom is a deactivating but ortho-, para-directing group.

In this specific case, the incoming electrophile, the chlorosulfonium ion (SO2Cl+), is directed to the position para to the bromine atom and meta to the trifluoromethyl group. This leads to the desired product, 4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride. The formation of other isomers is generally minimal due to the strong directing influence of the substituents.

Figure 2: Regioselectivity in the chlorosulfonylation step.

Experimental Protocol: Synthesis of 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride

Caution: This reaction involves highly corrosive and reactive reagents. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

Materials:

-

1-bromo-3-(trifluoromethyl)benzene

-

Chlorosulfonic acid

-

Thionyl chloride (optional, can be used to improve yield and reduce side reactions)

-

Ice

-

Dichloromethane (DCM) or other suitable organic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a stirred solution of 1-bromo-3-(trifluoromethyl)benzene (1.0 eq.) in a suitable reaction vessel, slowly add chlorosulfonic acid (3.0-5.0 eq.) at 0-5 °C (ice bath). The addition should be done dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 2-4 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride.

Purification: The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent such as hexane.

Part 2: Amination of 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride

The second and final step is the conversion of the sulfonyl chloride to the corresponding sulfonamide. This is achieved through a nucleophilic acyl substitution-type reaction with an ammonia source.

Mechanistic Considerations

The highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic nitrogen of ammonia. This is followed by the elimination of a chloride ion to form the stable sulfonamide.

Experimental Protocol: Synthesis of this compound

Caution: This reaction involves a strong base and should be performed in a well-ventilated fume hood with appropriate PPE.

Materials:

-

4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride

-

Aqueous ammonium hydroxide (28-30%)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Deionized water

-

Hydrochloric acid (for acidification)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the crude or purified 4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq.) in dichloromethane in a reaction vessel.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an excess of cold aqueous ammonium hydroxide (5-10 eq.) to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane (2 x volumes).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification: The crude product is typically a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the final product as a white to off-white solid.

Data Summary and Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| 1-Bromo-3-(trifluoromethyl)benzene | C₇H₄BrF₃ | 225.01 | Liquid | N/A |

| 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride | C₇H₃BrClF₃O₂S | 323.51 | Solid | 54-58 |

| This compound | C₇H₅BrF₃NO₂S | 304.09 | Solid | 157-158[1] |

Characterization Data (Representative):

-

This compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.05 (d, 1H), 7.85 (dd, 1H), 7.65 (d, 1H), 5.30 (br s, 2H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 142.5, 136.0, 132.8, 130.1, 128.7 (q, J = 31.3 Hz), 124.5 (q, J = 272.7 Hz), 122.9.

-

IR (KBr, cm⁻¹): 3350, 3250 (N-H), 1340, 1160 (S=O).

-

MS (ESI): m/z 303, 305 [M-H]⁻.

-

Conclusion

The synthesis of this compound is a robust and well-established process that provides access to a valuable intermediate for pharmaceutical research and development. Careful control of reaction conditions, particularly temperature, and adherence to safety protocols are paramount for a successful and safe synthesis. The procedures outlined in this guide, when coupled with sound laboratory practice, will enable the efficient production of this important chemical entity.

References

- Sigma-Aldrich. Product Page for 1-Bromo-3-(trifluoromethyl)benzene.

- PubChem. Entry for this compound. [Link]

- Organic Syntheses. Collection of reliable organic reaction procedures. [Link]

Sources

A Comprehensive Technical Guide to 4-Bromo-2-(trifluoromethyl)benzenesulfonamide: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide, a key fluorinated building block for researchers in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, outline a robust synthetic pathway with mechanistic insights, and detail its strategic applications as a molecular scaffold. This document also includes standardized protocols for analytical characterization and essential safety and handling procedures, serving as a comprehensive resource for scientists leveraging this versatile compound in their research endeavors.

Introduction: The Strategic Value of Fluorinated Benzenesulfonamides

In modern drug discovery, the incorporation of fluorine atoms and sulfonamide moieties into molecular scaffolds is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic profiles. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a compound's properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2]

The benzenesulfonamide functional group is a cornerstone of medicinal chemistry, recognized for its ability to act as a bioisostere for carboxylic acids and to form critical hydrogen bonds with protein active sites.[3] This moiety is a key feature in a wide array of approved drugs, including diuretics, anticonvulsants, and carbonic anhydrase inhibitors.

This compound combines these two high-value functionalities with a strategically placed bromine atom. This bromine serves as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions for the rapid generation of compound libraries and the exploration of structure-activity relationships (SAR).[2] This guide provides the foundational knowledge required to effectively utilize this compound as a strategic intermediate in the synthesis of novel therapeutic agents.

Physicochemical Properties and Structural Elucidation

This compound is a solid compound at room temperature, possessing a unique combination of functional groups that dictate its chemical behavior and utility.

Core Structural Features

The molecule's architecture is defined by three key components:

-

Aromatic Ring: A benzene ring substituted with electron-withdrawing groups, influencing its reactivity.

-

Trifluoromethyl Group: Positioned ortho to the sulfonamide, it sterically and electronically influences the adjacent functional group. This group is known to increase a molecule's lipophilicity, which can improve its ability to cross biological membranes.[1]

-

Sulfonamide Group: A critical pharmacophore capable of acting as a hydrogen bond donor, essential for interactions with biological targets.[3]

-

Bromo Group: Positioned para to the sulfonamide, it provides a key site for synthetic diversification.

Caption: Chemical Structure of this compound.

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 351003-62-8 | [4] |

| Molecular Formula | C₇H₅BrF₃NO₂S | [5] |

| Molecular Weight | 304.09 g/mol | [4] |

| Melting Point | 157-158 °C | [4] |

| Appearance | Solid | [6] |

| Purity | Typically ≥97% | [4] |

| InChI Key | AHFGKYBAYSEBPR-UHFFFAOYSA-N | [4] |

Synthesis and Mechanistic Considerations

While numerous methods exist for the synthesis of benzenesulfonamides, a reliable pathway to this compound starts from the commercially available precursor, 4-bromo-2-(trifluoromethyl)aniline. The process involves a Sandmeyer-type reaction sequence.

Causality Behind Experimental Choices:

-

Diazotization: The conversion of the primary amine to a diazonium salt is conducted at low temperatures (0-5 °C) because diazonium salts are notoriously unstable and can decompose violently at higher temperatures.

-

Sulfonylation: The reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst forms the corresponding sulfonyl chloride. The copper catalyst is essential for the radical-mediated transformation.

-

Amination: The final step involves the nucleophilic substitution of the chloride on the sulfonyl chloride group with ammonia. This reaction is typically straightforward and driven by the high reactivity of the sulfonyl chloride.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol (Representative)

-

Diazotization: Dissolve 4-bromo-2-(trifluoromethyl)aniline (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid. Cool the solution to 0 °C in an ice-salt bath. Add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not exceed 5 °C. Stir for 30 minutes.

-

Sulfonylation: In a separate flask, prepare a solution of copper(I) chloride (0.1 eq) in glacial acetic acid saturated with sulfur dioxide gas. Add the cold diazonium salt solution from Step 1 to this flask slowly, maintaining vigorous stirring. Allow the reaction to warm to room temperature and stir for 2-3 hours until nitrogen evolution ceases.

-

Work-up and Isolation of Sulfonyl Chloride: Pour the reaction mixture into ice-water. The crude sulfonyl chloride will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

-

Amination: Add the crude 4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride to an excess of concentrated aqueous ammonia at 0 °C. Stir the mixture vigorously for 1 hour, then allow it to warm to room temperature.

-

Final Purification: The solid product, this compound, will precipitate. Filter the solid, wash thoroughly with water to remove any remaining ammonia salts, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its application as a versatile scaffold for building complex drug candidates. Each functional group offers a distinct advantage to the drug development professional.

Caption: Role of the compound's functional groups in drug discovery.

-

The Bromo Group as a Synthetic Linchpin: The C-Br bond is an ideal site for introducing molecular diversity. Using palladium-catalyzed cross-coupling reactions, researchers can attach a wide variety of aryl, heteroaryl, or alkyl groups, rapidly generating analogues to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.[2]

-

The Sulfonamide as a Targeting Moiety: This group is a proven pharmacophore. It is particularly effective as a zinc-binding group in metalloenzymes like carbonic anhydrases, which are targets for glaucoma and certain cancers.[3] Its ability to act as both a hydrogen bond donor and acceptor makes it invaluable for anchoring a molecule within a protein's binding pocket.

-

The Trifluoromethyl Group as a PK/PD Modulator: The -CF3 group is used to fine-tune the physicochemical properties of a lead compound. It blocks sites of metabolism (improving half-life), increases lipophilicity (aiding membrane passage), and can alter the pKa of nearby acidic or basic centers, thereby influencing ionization state and target engagement.[1]

Analytical Characterization Protocols

Validation of the compound's identity and purity is critical. The following are standard protocols and expected results for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR: The spectrum will show complex multiplets in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the three protons on the benzene ring. The two protons on the sulfonamide nitrogen will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

-

¹⁹F NMR: A sharp singlet is expected for the -CF₃ group. Based on similar aromatic structures, this peak typically appears between δ -60 and -65 ppm (relative to CFCl₃).[7][8]

-

¹³C NMR: The spectrum will display seven distinct carbon signals. The carbon attached to the fluorine atoms will appear as a quartet due to C-F coupling.

Mass Spectrometry (MS)

-

Methodology: Electrospray ionization (ESI) is a suitable method for this compound.

-

Expected Results: In positive ion mode, the primary adducts observed would be [M+H]⁺ (m/z ≈ 303.9) and [M+Na]⁺ (m/z ≈ 325.9). In negative ion mode, the [M-H]⁻ adduct (m/z ≈ 301.9) would be expected.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Methodology: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Peaks:

-

N-H stretch: Two medium bands around 3350-3250 cm⁻¹ (for the -NH₂ group).

-

S=O stretch: Two strong bands (asymmetric and symmetric) around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹.

-

C-F stretch: Strong, broad absorptions in the 1300-1100 cm⁻¹ region.

-

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with this or any chemical intermediate.

-

Hazard Identification: The compound is classified as an irritant.[4] Avoid contact with skin, eyes, and mucous membranes. Inhalation of dust should be prevented.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than a simple chemical; it is a strategically designed molecular tool. Its trifluoromethyl and sulfonamide groups provide a strong foundation for potent biological activity, while its bromine atom offers a gateway for extensive synthetic exploration. For researchers and scientists in drug development, a thorough understanding of its properties, synthesis, and analytical profile is essential for unlocking its full potential in the creation of next-generation therapeutics.

References

- Chemcasts. Thermophysical Properties of 2-Bromo-4-(trifluoromethyl)benzenesulfonamide. [Link]

- Chemcasts. 2-Bromo-4-(trifluoromethyl)

- PubChem. This compound. [Link]

- Supporting Information, Royal Society of Chemistry.

- Supporting Information, Royal Society of Chemistry.

- MDPI.

- NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Advantage of 4-Bromo-3-(Trifluoromethyl)benzoic Acid in Pharmaceutical R&D. [Link]

- PrepChem.com. Synthesis of 4-bromo-2-fluoro-biphenyl. [Link]

- Electronic Supplementary Information (ESI) for Royal Society of Chemistry.